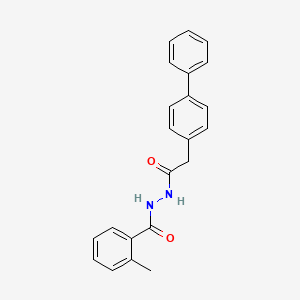
N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide” is a chemical compound. Based on its name, it likely contains a benzamide group, which is a carboxamide derived from benzoic acid. It also appears to have a methoxy group (-OCH3), a morpholinylsulfonyl group, and a cyclopentyl group attached to the benzene ring .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the benzamide group might undergo reactions typical of carboxamides, such as hydrolysis. The methoxy group might be susceptible to demethylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally. Factors influencing these properties include the size and shape of the molecule, the functional groups present, and the overall polarity .作用機序
N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide acts as a selective antagonist of the MC4R, a G protein-coupled receptor that plays a key role in regulating energy homeostasis. MC4R is expressed in several tissues, including the hypothalamus, where it regulates food intake and energy expenditure. This compound blocks the binding of the endogenous ligand α-melanocyte-stimulating hormone (α-MSH) to the MC4R, thereby reducing the activity of the receptor and leading to decreased food intake and increased energy expenditure.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It reduces food intake and body weight, increases energy expenditure, improves glucose and lipid metabolism, and has anti-inflammatory and neuroprotective effects. This compound has also been shown to improve insulin sensitivity and reduce hepatic steatosis in animal models of obesity and diabetes.
実験室実験の利点と制限
N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has several advantages as a research tool for investigating the role of MC4R in energy homeostasis and related metabolic disorders. It is a highly selective and potent antagonist of MC4R, with no significant affinity for other melanocortin receptors. This compound is also stable in vivo and can be administered orally. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other research tools, and its long-term safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide and its potential therapeutic effects. One area of research is the development of more potent and selective MC4R antagonists with improved pharmacokinetic properties. Another area of research is the investigation of the long-term safety and efficacy of this compound in humans. This compound may also have potential applications in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and type 2 diabetes. Finally, the role of MC4R in other physiological processes, such as inflammation and neuroprotection, warrants further investigation.
合成法
The synthesis of N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide involves several steps, starting from the commercially available 4-methoxybenzoic acid. The first step is the conversion of 4-methoxybenzoic acid to the corresponding acid chloride, which is then reacted with N-cyclopentyl-4-aminobenzene to yield the amide intermediate. The amide intermediate is then treated with morpholine and p-toluenesulfonyl chloride to give the final product, this compound.
科学的研究の応用
N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic effects on obesity and related metabolic disorders. Preclinical studies have shown that this compound can reduce food intake, increase energy expenditure, and improve glucose and lipid metabolism in animal models of obesity and diabetes. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Safety and Hazards
特性
IUPAC Name |
N-cyclopentyl-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-15-7-6-13(17(20)18-14-4-2-3-5-14)12-16(15)25(21,22)19-8-10-24-11-9-19/h6-7,12,14H,2-5,8-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEOGCXLMNYBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5876840.png)

![N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5876851.png)
![3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5876861.png)

![2-ethoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5876876.png)
![N-(2,3-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5876881.png)


![ethyl 4-(aminocarbonyl)-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxylate](/img/structure/B5876908.png)
![4-ethyl-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5876916.png)

